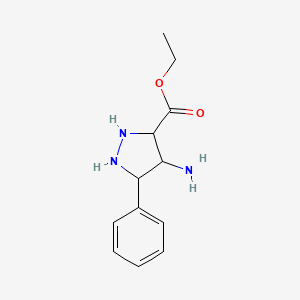
Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol This compound is characterized by the presence of a bromobenzyl group attached to a phenyl acetate moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxyphenylacetic acid methyl ester in the presence of a suitable base and a coupling agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Types of Reactions:
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group, removing the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in halogen bonding, while the phenyl acetate moiety can engage in hydrophobic interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-(2-((3-chlorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-fluorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-iodobenzyl)oxy)phenyl)acetate
Comparison: Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C16H15BrO3 |
|---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
methyl 2-[2-[(3-bromophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-16(18)10-13-6-2-3-8-15(13)20-11-12-5-4-7-14(17)9-12/h2-9H,10-11H2,1H3 |
InChI Key |
WBLOREPJQSGTTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)



![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)

![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)

![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)

![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)

